(4-Ethyl-benzyl)-furan-2-ylmethyl-amine

Lipophilicity Drug Design Membrane Permeability

In SAR campaigns, substituting core building blocks without validation risks confounding results. This compound provides precise, quantifiable parameters (LogP ~3.27 vs ~1.9 for unsubstituted analog; TPSA 25.17 Ų) essential for reproducible CNS-targeted library synthesis. • Lipophilicity (LogD 7.4 = 2.66) optimized for passive BBB penetration, ideal for neurological hit identification. • Secondary amine handle enables facile derivatization with affinity tags or photoaffinity labels for target engagement studies. • Supplied with batch-specific purity documentation (≥97%) to ensure experimental consistency across multiple procurement cycles.

Molecular Formula C14H17NO
Molecular Weight 215.29g/mol
CAS No. 510723-67-8
Cat. No. B359504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethyl-benzyl)-furan-2-ylmethyl-amine
CAS510723-67-8
Molecular FormulaC14H17NO
Molecular Weight215.29g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNCC2=CC=CO2
InChIInChI=1S/C14H17NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h3-9,15H,2,10-11H2,1H3
InChIKeyODEDMPIBSAQQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethyl-benzyl)-furan-2-ylmethyl-amine: CAS 510723-67-8, Chemical Identity, and Physicochemical Baseline for Research Procurement


(4-Ethyl-benzyl)-furan-2-ylmethyl-amine (CAS: 510723-67-8) is a secondary amine featuring a 4-ethylbenzyl group and a furan-2-ylmethyl moiety connected by a methylene bridge . Its molecular formula is C14H17NO, with a molecular weight of 215.29 g/mol . The compound is commercially available as a research chemical building block, typically supplied at ≥95% purity . Key computed physicochemical properties include a LogP of approximately 3.27–3.52, a topological polar surface area of 25.17 Ų, and 5 rotatable bonds [1][2]. This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems in medicinal chemistry and chemical biology research .

  • Procurement Role Heterocyclic building block for medicinal chemistry Commercially available, ≥95% purity
  • Differentiating Feature 4-Ethylbenzyl group for lipophilicity tuning vs. unsubstituted or 4-methyl analogs
  • Workflow Suitability SAR exploration and CNS-targeted library design Based on computed LogP/LogD and TPSA profile

Why (4-Ethyl-benzyl)-furan-2-ylmethyl-amine Cannot Be Substituted by Unsubstituted or para-Substituted Benzyl Analogs in Structure–Activity Relationship Studies


The 4-ethyl substituent on the benzyl ring of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine introduces specific steric and electronic effects that differentiate it from unsubstituted (benzyl), 4-methyl, or 4-methoxy analogs . These modifications influence molecular properties such as lipophilicity (LogP ~3.27 vs. ~1.9 for benzyl analog) and conformational flexibility, which are critical determinants of biological target engagement, membrane permeability, and metabolic stability [1][2]. In structure–activity relationship (SAR) campaigns, even minor alkyl substitutions can drastically alter binding affinity, selectivity, and in vivo pharmacokinetics [3]. Therefore, substituting (4-Ethyl-benzyl)-furan-2-ylmethyl-amine with a closely related analog without explicit validation risks confounding experimental outcomes and invalidating SAR hypotheses. The following evidence guide details the specific, quantifiable parameters where this compound differs from its closest comparators, enabling informed procurement decisions.

  • Lipophilicity-driven property shift The 4-ethyl substituent yields a calculated LogP ~1.4 units higher than the unsubstituted benzyl analog, which may significantly alter membrane permeability and off-target binding profiles in cell-based assays.
  • Molecular recognition and conformational effects Increased molecular weight (+28 g/mol) and an additional rotatable bond differentiate this scaffold from smaller analogs, potentially impacting binding thermodynamics and selectivity in SAR campaigns.
  • Pharmacophore activity not interchangeable Class-level anticholinesterase inference for furan-2-ylmethylamines does not guarantee equivalent target engagement; the 4-ethyl substitution may modulate potency in ways not predicted by analog data alone.

Quantitative Differential Evidence for (4-Ethyl-benzyl)-furan-2-ylmethyl-amine: Physicochemical and Structural Comparisons with Closest Analogs


Lipophilicity (LogP) Comparison: 4-Ethyl vs. Unsubstituted Benzyl Analog

The 4-ethyl substituent on (4-Ethyl-benzyl)-furan-2-ylmethyl-amine increases its calculated partition coefficient (LogP) compared to the unsubstituted benzyl analog, benzyl(furan-2-ylmethyl)amine. This difference in lipophilicity has direct implications for passive membrane permeability, tissue distribution, and potential for off-target binding [1][2].

Lipophilicity (LogP) Comparison
Cross-study comparable
Target LogP ~3.27–3.52 vs Comparator LogP 1.9
ΔLogP ≈ 1.37–1.62 2–3× more lipophilic
Supports selection for permeability-sensitive screening libraries.
Computed XLogP3 and ChemAxon values; experimental logP may vary.
Lipophilicity Drug Design Membrane Permeability ADME

Molecular Weight and Rotatable Bond Differences: Impact on Ligand Efficiency and Synthetic Tractability

The 4-ethyl substitution increases the molecular weight (MW) of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine by 28.05 g/mol compared to the unsubstituted benzyl analog, and by 13.99–14.03 g/mol compared to the 4-methyl analog [1][2]. This increase is accompanied by an additional rotatable bond (5 vs. 4 in the unsubstituted analog), which influences conformational entropy and binding thermodynamics [3].

Molecular Weight & Rotatable Bonds
Cross-study comparable
MW 215.29 g/mol, 5 rotatable bonds
+28.05 g/mol vs unsubstituted analog 1 extra rotatable bond
Ligand efficiency and conformational sampling may differ from smaller analogs.
Impact on binding thermodynamics requires target-specific validation.
Ligand Efficiency Molecular Weight Fragment-Based Drug Discovery Chemical Synthesis

LogD at pH 7.4: A Proxy for Physiological Distribution and Oral Absorption Potential

The calculated distribution coefficient (LogD) at physiological pH (7.4) for (4-Ethyl-benzyl)-furan-2-ylmethyl-amine is 2.66, significantly higher than the LogD at pH 5.5 (0.94), indicating a marked increase in lipophilicity under neutral conditions [1]. This pH-dependent shift reflects the protonation state of the secondary amine and influences predictions of passive diffusion across biological membranes.

LogD at pH 7.4
Class-level inference
LogD (pH 7.4) = 2.66
ΔLogD (vs pH 5.5) = 1.72
Physiological distribution context for ADME profiling studies.
Computed value; class-level behavior of secondary amines.
ADME Lipophilicity Oral Bioavailability Drug-likeness

Topological Polar Surface Area (TPSA): Consistent with Blood-Brain Barrier Permeability Predictions

The topological polar surface area (TPSA) of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine is 25.17 Ų [1]. This value is identical to the TPSA of the unsubstituted benzyl analog (25.2 Ų) and is well below the empirical threshold of 90 Ų commonly associated with good blood-brain barrier (BBB) penetration [2].

Topological Polar Surface Area
Class-level inference
TPSA 25.17 Ų
ΔTPSA vs analog negligible
Low TPSA consistent with passive BBB penetration prediction models.
Below empirical 90 Ų threshold; requires experimental permeability confirmation.
Blood-Brain Barrier CNS Drug Design TPSA Permeability

Class-Level Anticholinesterase Activity Inference from Furan Amine Series

While direct biological activity data for (4-Ethyl-benzyl)-furan-2-ylmethyl-amine is not available in the peer-reviewed literature, structurally related furan amines and diamines have demonstrated quantifiable anticholinesterase activity [1]. This class-level evidence suggests that the compound may interact with cholinergic targets, providing a rationale for its inclusion in screening libraries.

Class-Level Anticholinesterase Inference
Class-level inference
No direct experimental data for this compound.
Furan-2-ylmethylamine scaffold shows AChE inhibition in vitro
Supports screening inclusion as a lipophilic probe within a validated chemotype.
Activity must be confirmed experimentally; class-level data may not transfer.
Cholinesterase Inhibition Furan Derivatives SAR Medicinal Chemistry

Optimal Research Applications for (4-Ethyl-benzyl)-furan-2-ylmethyl-amine Based on Differential Evidence


CNS-Penetrant Compound Library Design and Fragment-Based Screening

Given its low TPSA (25.17 Ų) and favorable LogD at pH 7.4 (2.66), (4-Ethyl-benzyl)-furan-2-ylmethyl-amine is a suitable building block for constructing focused libraries aimed at identifying CNS-active small molecules [1]. Its lipophilicity profile places it within the optimal range for passive BBB penetration, making it a strategic choice over the less lipophilic unsubstituted benzyl analog (LogP 1.9) for hit identification in neurological disease targets.

Structure–Activity Relationship (SAR) Exploration of Furan-Based Cholinesterase Inhibitors

The furan-2-ylmethylamine scaffold has documented anticholinesterase activity [2]. (4-Ethyl-benzyl)-furan-2-ylmethyl-amine serves as a key probe to investigate the impact of increased lipophilicity and steric bulk on enzyme inhibition potency and selectivity. Comparative studies with the 4-methyl and unsubstituted analogs can delineate the contribution of the ethyl group to binding affinity and metabolic stability.

Chemical Proteomics and Target Identification Probe Synthesis

The secondary amine functionality of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine allows for facile derivatization with affinity tags (e.g., biotin, fluorophores) or photoaffinity labels . Its distinct molecular weight and lipophilicity profile, as compared to closely related analogs, facilitate the design of matched molecular pairs for target engagement studies and pull-down assays to identify protein interactors.

Medicinal Chemistry Optimization of ADME Properties

The compound's calculated LogD (pH 7.4 = 2.66) and LogP (3.27–3.52) make it a useful tool compound for studying the relationship between lipophilicity and pharmacokinetic parameters such as clearance, volume of distribution, and plasma protein binding [1]. It can be used as a reference standard in assays designed to measure intrinsic clearance in hepatocytes or microsomal stability.

Application
Selection Property
Validation Focus
CNS-penetrant library design
Low TPSA and favorable LogD profile
Passive BBB permeability assay confirmation
Furan-based cholinesterase SAR
4-Ethyl lipophilic substitution on validated scaffold
Comparative enzyme inhibition vs unsubstituted and 4-methyl analogs
Chemical proteomics probe synthesis
Secondary amine handle for affinity-tag derivatization
Target engagement and pull-down specificity
ADME property optimization studies
Reference LogD/LogP for lipophilicity-PK relationship modeling
Intrinsic clearance and plasma protein binding correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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